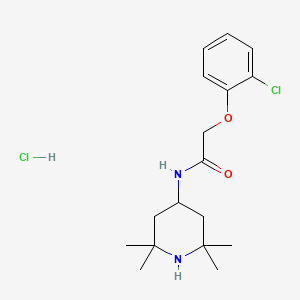![molecular formula C19H16IN3OS B5126498 N-(4-iodophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5126498.png)
N-(4-iodophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-iodophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide, commonly known as IMPY, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. It belongs to the class of thioacetamide derivatives and has been shown to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of IMPY is not fully understood. However, it has been suggested that IMPY may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
IMPY has been shown to exhibit a wide range of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions. IMPY has also been shown to have antimicrobial properties, which may be useful in the treatment of bacterial infections. Additionally, IMPY has been shown to have anticancer properties, which may be useful in the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
IMPY has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced in large quantities. It is also relatively stable and has a long shelf life. However, there are also some limitations to the use of IMPY in lab experiments. It may have limited solubility in certain solvents, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on IMPY. One area of focus could be the development of new anticancer therapies based on the compound's anticancer properties. Another area of focus could be the development of new diagnostic tools for the detection of Alzheimer's disease. Additionally, further research could be conducted to better understand the compound's mechanism of action and its potential applications in the treatment of various inflammatory and infectious diseases.
Synthesis Methods
The synthesis of IMPY involves the reaction of 4-iodoaniline with 4-methyl-6-phenyl-2-thiouracil in the presence of a base such as potassium hydroxide. This reaction results in the formation of the thioacetamide derivative, IMPY.
Scientific Research Applications
IMPY has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. IMPY has also been investigated as a potential diagnostic tool for the detection of Alzheimer's disease.
properties
IUPAC Name |
N-(4-iodophenyl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16IN3OS/c1-13-11-17(14-5-3-2-4-6-14)23-19(21-13)25-12-18(24)22-16-9-7-15(20)8-10-16/h2-11H,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMMWEOXGHEGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)I)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5126416.png)



![2-(4-morpholinyl)-N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide oxalate](/img/structure/B5126436.png)
![1,2-dichloro-3-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5126440.png)
methanone](/img/structure/B5126460.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5126468.png)
![3-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-6-methyl-2-pyridinol](/img/structure/B5126476.png)




